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1,4-Dithia-7-azaspiro[4.4]nonane

Cat. No.: B086125
CAS No.: 1003-80-1
M. Wt: 161.3 g/mol
InChI Key: RSZGQXYMUGKTME-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems in Chemical Science

Spiro compounds are a fascinating class of molecules distinguished by their unique structural feature: two rings connected by a single common atom, known as the spiro atom. wikipedia.orgtandfonline.com This arrangement confers a distinct three-dimensional geometry, moving away from the planar structures often seen in other cyclic systems. tandfonline.com The rings can be either carbocyclic (composed entirely of carbon atoms) or heterocyclic (containing at least one non-carbon atom). wikipedia.org

The inherent three-dimensionality of spirocycles is a major advantage in fields like medicinal chemistry. tandfonline.combldpharm.com This structural rigidity and the ability to project functional groups in multiple directions allow for more precise interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.com Furthermore, the incorporation of spirocyclic scaffolds into a molecule can favorably modulate its physicochemical properties, such as aqueous solubility, lipophilicity (logP), and metabolic stability. tandfonline.combldpharm.com An important metric associated with spirocycles is the fraction of sp3 hybridized carbons (Fsp3), which is a measure of a compound's complexity. bldpharm.com A higher Fsp3 value is often correlated with a greater likelihood of success in clinical drug development. bldpharm.com

Significance of Sulfur and Nitrogen Heterocycles in Organic Chemistry

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, form the largest and most varied class of organic compounds. ijsrtjournal.com Those containing both sulfur and nitrogen are of particular interest to researchers due to their wide range of biological activities and unique structural features. nih.govresearchgate.net The presence of these heteroatoms, with their differing electronegativity and available lone pairs of electrons compared to carbon, imparts distinct physicochemical characteristics and reactivity to the molecule. nih.govopenmedicinalchemistryjournal.com

Sulfur-nitrogen heterocycles are integral components in numerous pharmaceuticals, agrochemicals, and materials. nih.govopenmedicinalchemistryjournal.com Their diverse applications stem from their ability to engage in various biological and chemical processes. researchgate.net For instance, these heterocycles are found in the core structures of many bioactive compounds and are explored for their potential as molecular conductors and magnets in materials science. nih.govopenmedicinalchemistryjournal.com The development of new synthetic methods to create these complex structures remains an active and important area of organic chemistry research. nih.govacs.org

Historical Context and Evolution of 1,4-Dithia-7-azaspiro[4.4]nonane Chemistry

While the broader fields of spirocyclic and heterocyclic chemistry have long histories, the specific focus on this compound and its derivatives is a more contemporary area of investigation. The evolution of its chemistry is intrinsically linked to the development of synthetic methodologies that allow for the construction of such specific and complex spiro-heterocyclic systems. Early work on spiro compounds dates back over half a century, with natural products often providing the initial inspiration for synthetic chemists. tandfonline.com

The synthesis of azaspiro[4.4]nonanes, the core nitrogen-containing spirocyclic structure of the title compound, has been an area of active research, with various strategies developed to construct the two rings around the central spiro atom. researchgate.net The specific incorporation of a dithiane ring (a six-membered ring with two sulfur atoms) to form the 1,4-dithia portion of the molecule is a key synthetic challenge. The study of derivatives, such as this compound-8-carboxylic acid, indicates that research has progressed to the point of creating functionalized versions of the parent scaffold, suggesting its potential use as a building block in the synthesis of more complex molecules. nih.govnih.govncats.io The availability of such derivatives in chemical databases points to their use in various research and development activities, including medicinal chemistry and materials science. nih.govnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NS2 B086125 1,4-Dithia-7-azaspiro[4.4]nonane CAS No. 1003-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dithia-7-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZGQXYMUGKTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12SCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607278
Record name 1,4-Dithia-7-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-80-1
Record name 1,4-Dithia-7-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characterization and Conformational Analysis of 1,4 Dithia 7 Azaspiro 4.4 Nonane Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 1,4-dithia-7-azaspiro[4.4]nonane systems, offering detailed insights into the molecular framework and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound derivatives in solution. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom.

In ¹H NMR, the protons on the carbon atoms adjacent to the sulfur atoms in the dithiolane ring and the nitrogen atom in the pyrrolidine (B122466) ring exhibit characteristic chemical shifts. For instance, the methylene (B1212753) protons adjacent to sulfur atoms (C-2 and C-3) would typically appear in a distinct region of the spectrum. Similarly, the protons on the carbons alpha to the nitrogen atom (C-6 and C-8) are influenced by the electronegativity of the nitrogen. The N-H proton of the secondary amine would appear as a broad singlet, the position of which can be dependent on solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The spiro carbon (C-5), being bonded to two sulfur atoms and two carbon atoms, would have a unique resonance.

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the stereochemistry of substituted derivatives. nih.govipb.pt For example, through-space correlations observed in a NOESY spectrum can be used to assign the relative configuration (e.g., trans or cis) of substituents on the pyrrolidine ring. nih.gov This was demonstrated in the assignment of the trans configuration for a diastereomer of a similar 1-azaspiro[4.4]nonane derivative. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Skeleton Note: These are approximate chemical shift ranges and can vary based on solvent and substitution.

Atom Position Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm) Notes
C2-H₂, C3-H₂ 2.8 - 3.5 35 - 45 Methylene protons in the dithiolane ring adjacent to sulfur.
C5 (Spiro) - 60 - 80 Quaternary carbon at the spiro junction.
C6-H₂, C8-H₂ 2.7 - 3.4 45 - 60 Methylene protons in the pyrrolidine ring adjacent to nitrogen.
C9-H₂ 1.8 - 2.5 25 - 40 Methylene protons beta to nitrogen.
N7-H 1.5 - 3.5 (broad) - Secondary amine proton; shift is variable.

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of this compound, which helps in confirming its structure. The molecular ion peak (M+) would correspond to the exact mass of the molecule.

Due to the presence of a nitrogen atom, the molecular ion peak for this compound is expected to have an odd nominal mass, consistent with the nitrogen rule. libretexts.org The fragmentation of spiro compounds can be complex, but predictable pathways often dominate. For this molecule, a primary fragmentation pathway involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the heteroatom (nitrogen). libretexts.org

This alpha-cleavage at the pyrrolidine ring would be a dominant process, leading to the formation of stable radical cations. libretexts.org For example, cleavage of the C8-C9 bond would result in a resonance-stabilized iminium cation. Another likely fragmentation would involve the loss of the dithiolane ring or parts of it. The analysis of these fragmentation patterns is a key step in structural confirmation. youtube.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Fragmentation Pathway
175 [C₇H₁₃NS₂]⁺ Molecular Ion (M⁺)
146 [C₆H₁₂NS]⁺ Loss of CHS radical
114 [C₅H₈NS]⁺ Alpha-cleavage and subsequent losses
70 [C₄H₈N]⁺ Fragment containing the pyrrolidine ring after alpha-cleavage

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. wiley.com For this compound, the IR spectrum would be characterized by absorptions corresponding to the N-H, C-H, and C-S bonds.

The most prominent and diagnostic peaks would include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine. This peak is often broader than O-H stretches. masterorganicchemistry.com

C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching vibrations of the sp³-hybridized C-H bonds in the pyrrolidine and dithiolane rings. libretexts.org

C-N Stretch: This stretching vibration typically appears in the fingerprint region, around 1020-1250 cm⁻¹.

C-S Stretch: The C-S stretching vibration is generally weak and appears in the fingerprint region between 600 and 800 cm⁻¹. Its identification can sometimes be difficult.

The absence of strong absorptions in other regions, such as the carbonyl region (~1700 cm⁻¹), confirms the absence of corresponding functional groups. masterorganicchemistry.com

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Weak to Medium, Broad
C-H (sp³) Stretch 2850 - 2960 Medium to Strong
C-H Bend (Scissoring) 1450 - 1470 Medium
C-N Stretch 1020 - 1250 Medium
C-S Stretch 600 - 800 Weak

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure for the parent this compound is not widely reported, analyses of its derivatives and related azaspiro[4.4]nonane systems have been performed. nih.gov X-ray diffraction was notably used to confirm the trans configuration of a diastereomer of a synthesized 1-azaspiro[4.4]nonane derivative. nih.gov

The analysis of a crystal structure involves determining the unit cell dimensions (a, b, c, α, β, γ) and the space group. mdpi.com For a derivative of this compound, this analysis would definitively establish the connectivity and stereochemistry, such as the relative orientations of substituents on the rings. The data would provide precise measurements of the S-C and N-C bond lengths, as well as the bond angles within both the five-membered dithiolane and pyrrolidine rings. For example, in related 1,2-dithiolane (B1197483) crystal structures, S-S bond lengths are found to be around 2.0-2.1 Å. scispace.comnih.gov

Table 4: Representative Data Obtained from X-ray Crystal Structure Analysis of a Heterocyclic Compound This table illustrates the type of data generated from an X-ray diffraction experiment, using a related dithiolane derivative as an example.

Parameter Description Example Value
Crystal System The crystal lattice system Monoclinic
Space Group The symmetry group of the crystal P2₁/c
a, b, c (Å) Unit cell dimensions a = 5.8, b = 10.2, c = 7.5
α, β, γ (°) Unit cell angles α = 90, β = 110, γ = 90
Z Number of molecules per unit cell 4
S-S Bond Length (Å) Distance between sulfur atoms ~2.05 Å
C-S-S Bond Angle (°) Angle within the dithiolane ring ~97°
CSSC Dihedral Angle (°) Torsion angle of the disulfide bond ~27°

The five-membered rings in this compound are not planar. They adopt puckered conformations to relieve ring strain. The 1,4-dithiolane ring, similar to the well-studied 1,2-dithiolane ring, exists in a dynamic equilibrium between different puckered forms, such as the envelope and twist conformations.

The geometry of the disulfide linkage is a critical factor. In five-membered cyclic disulfides, the CSSC dihedral (torsion) angle is constrained to be significantly smaller (typically less than 35°) than the optimal ~90° found in acyclic disulfides. nih.gov This geometric constraint introduces significant torsional strain and is associated with a weakening of the S-S bond due to the repulsion between the lone pairs of electrons on the adjacent sulfur atoms. nih.gov

Studies on various 1,2-dithiolane derivatives have shown that the conformation is influenced by the substitution pattern on the ring. nih.gov The puckering of the dithiolane ring in the spiro system will also be influenced by the steric demands of the fused pyrrolidine ring. Conformational polymorphism, the ability of a compound to crystallize in different crystal structures, is a possibility for such flexible molecules, although specific instances for this compound are not documented in the provided sources.

Analysis of Intermolecular Interactions and Crystal Packing in this compound Crystals

In the crystals of pyrrolidine-containing compounds, hydrogen bonding is a predominant force dictating the supramolecular architecture nih.gov. For derivatives of this compound that possess hydrogen bond donors (like the N-H group in the pyrrolidine ring) and acceptors (such as carbonyl groups in amide or ester derivatives), a variety of hydrogen bonds are expected. These can include strong N-H···O bonds and weaker C-H···O interactions, which collectively stabilize the crystal packing nih.govmdpi.com. The formation of hydrogen-bonded dimers is a common motif observed in related heterocyclic structures, which can then assemble into more complex chains or 3D networks mdpi.com.

Table 1: Potential Intermolecular Interactions in this compound Derivative Crystals
Interaction TypeDonor/Acceptor Groups InvolvedPotential Role in Crystal PackingReference
Hydrogen Bonding (Strong)N-H (pyrrolidine) ··· O=C (amide/ester)Formation of primary structural motifs like dimers and chains. nih.govmdpi.com
Hydrogen Bonding (Weak)C-H (aliphatic/aromatic) ··· O=C, N, SStabilization of the 3D crystal lattice. mdpi.comresearchgate.net
van der Waals ForcesEntire molecular surfaceOverall space-filling and stabilization. nih.gov
Dipole-Dipole InteractionsPolar groups (e.g., C=O, C-S, C-N)Contribute to molecular alignment and lattice energy. nih.gov

Conformational Studies of the Spirocyclic Framework

The central spiro-carbon atom is a quaternary center that links the dithiolane and pyrrolidine rings in a perpendicular orientation. This fusion creates significant steric bulk around the core of the molecule, influencing the approach of reactants and the binding to biological targets. The five-membered rings are not planar and must adopt puckered conformations to alleviate angle and torsional strain.

Five-membered rings like the 1,4-dithiolane moiety are known to adopt non-planar conformations to minimize the eclipsing strain that would be present in a planar structure. The most common conformations are the "envelope" (with four atoms co-planar and one out of the plane) and the "twist" or "half-chair" (with two adjacent atoms displaced on opposite sides of the plane formed by the other three).

In related 1,2-dithiolane systems, the disulfide bond itself imposes significant conformational strain, with crystal structures showing compressed dihedral angles . While the 1,4-dithiolane in the spiro[4.4]nonane system lacks the direct S-S bond, the C-S bonds are longer than C-C bonds, and the sulfur atoms have different electronic requirements than carbon. These factors lead to a flattened ring structure compared to cyclopentane, which in turn affects the energy barriers for conformational changes. The preferred conformation (envelope vs. twist) will be influenced by the substitution pattern and the steric demands of the fused pyrrolidine ring.

The pyrrolidine ring, similar to the dithiolane ring, is not planar and exhibits a characteristic pucker. The two primary, low-energy conformations are envelope forms, often described by the position of the carbon atom that is out-of-plane relative to the Cα-N-Cδ plane. These puckers are commonly referred to as "endo" and "exo" or "UP" and "DOWN" beilstein-journals.org.

Table 2: Conformational Preferences of the Pyrrolidine Ring
Conformation TypeDescriptionInfluencing FactorsReference
Endo/Exo Pucker (Envelope)Four atoms are roughly planar, with the Cγ (C4) atom puckered either "up" or "down".Substituents on the ring, stereoelectronic effects. beilstein-journals.org
Twist (Half-Chair)Two adjacent atoms are on opposite sides of a plane defined by the other three.Represents an intermediate between envelope forms. beilstein-journals.org

Chirality is a fundamental aspect of the this compound system. The spiro-carbon itself can be a chiral center if the substitution on the rings is asymmetric. More commonly, chiral centers are introduced via substituents, such as the carboxylic acid group at the C8 position in this compound-8-carboxylic acid, a key precursor for drugs like Spirapril (B1681985) nih.govncats.io.

Chemical Transformations and Reaction Mechanisms of 1,4 Dithia 7 Azaspiro 4.4 Nonane

Oxidation Reactions of Sulfur Moieties within the 1,4-Dithia-7-azaspiro[4.4]nonane System

The dithiolane ring of the this compound system is susceptible to oxidation. The sulfur atoms can be oxidized to form sulfoxides and subsequently sulfones. These reactions typically employ peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), a versatile oxidizing agent for converting sulfides. organic-chemistry.org

The oxidation can proceed in a stepwise manner. The use of one equivalent of the oxidizing agent can lead to the formation of a mono-sulfoxide. The presence of two sulfur atoms allows for the formation of diastereomeric sulfoxides (exo and endo) depending on the direction of oxygen attack. Further oxidation with an excess of the oxidizing agent leads to the formation of a disulfoxide and ultimately the sulfone, where both sulfur atoms are doubly bonded to oxygen atoms. organic-chemistry.org The specific products obtained depend on the stoichiometry of the oxidant and the reaction conditions.

Table 1: Potential Oxidation Products of the 1,4-Dithiolane Ring

Reactant Oxidizing Agent (Equivalents) Major Product(s)
This compound derivative m-CPBA (1 eq.) This compound-1-oxide
This compound derivative m-CPBA (2 eq.) This compound-1,4-dioxide
This compound derivative m-CPBA (>2 eq.) This compound-1,1,4,4-tetraoxide (sulfone)

This table presents theoretical oxidation products based on the known reactivity of dithiolanes with oxidizing agents like m-CPBA. organic-chemistry.org

Transformations Involving the Nitrogen Atom of the Spirocycle

The secondary amine within the pyrrolidine (B122466) ring of the this compound system is a key site for chemical modification, primarily through acylation and alkylation reactions. A prominent example of this transformation is the synthesis of the ACE inhibitor spirapril (B1681985). wikipedia.org In this synthesis, the nitrogen atom of (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid acts as a nucleophile. It is acylated by an N-acylated amino acid derivative, specifically N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine, to form an amide bond. mdpi.com This reaction attaches the side chain responsible for the drug's potent inhibitory activity against the angiotensin-converting enzyme. drugbank.comnih.gov

The general reaction is an amide coupling, which often requires the use of coupling agents to activate the carboxylic acid of the incoming acyl group, facilitating the nucleophilic attack by the secondary amine of the spirocycle.

Hydrolysis Reactions of Ester and Amide Functional Groups in this compound Derivatives

Derivatives of this compound often contain ester and amide functional groups that can be hydrolyzed under acidic or basic conditions. A medically relevant example is the hydrolysis of the prodrug spirapril. wikipedia.org Spirapril is an ethyl ester which, after oral administration, undergoes in-vivo hydrolysis to its active metabolite, spiraprilat. mdpi.comdrugbank.comnih.gov

This biotransformation involves the cleavage of the ethyl ester group on the N-alanyl side chain to yield a carboxylic acid. The resulting di-acid, spiraprilat, is the pharmacologically active agent that binds to the angiotensin-converting enzyme. ebi.ac.uk This hydrolysis is essential for the drug's mechanism of action. drugbank.com The reaction is an example of ester hydrolysis, which can be catalyzed by enzymes (esterases) in the body or by acid or base in a laboratory setting.

Table 2: Hydrolysis of Spirapril

Compound Type Hydrolysis Product Type
Spirapril Ethyl ester prodrug Spiraprilat Active dicarboxylic acid

This table illustrates the bioactivation of spirapril via ester hydrolysis. wikipedia.orgmdpi.comebi.ac.uk

Derivatization Reactions at the Carboxylic Acid Group of this compound

The carboxylic acid group at position 8 of the this compound core, as seen in (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, is a versatile handle for further derivatization. nih.gov The most common reactions at this site are esterification and amide bond formation. libretexts.orgnih.gov

Esterification: The carboxylic acid can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using alkylating agents after converting the acid to its carboxylate salt. libretexts.orgpressbooks.pub In some synthetic routes towards spirapril, the carboxylic acid group is protected as a methyl ester. mdpi.com

Amide Bond Formation: The carboxylic acid can be coupled with an amine to form an amide. This reaction typically requires activation of the carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to form a reactive intermediate that is then attacked by the amine. nih.gov

Table 3: Common Derivatization Reactions

Functional Group Reagents Product Functional Group
Carboxylic Acid Alcohol (R'-OH), Acid Catalyst Ester
Carboxylic Acid Amine (R'-NH2), Coupling Agent Amide

This table summarizes key derivatization reactions for the carboxylic acid moiety. libretexts.orgnih.gov

Specific Reaction Mechanisms for Spiro-Thiolane Formation Involving this compound Precursors

The formation of the 1,4-dithiolane portion of the this compound system is a crucial step in its synthesis. This transformation involves the creation of a thioketal (also known as a thioacetal) at a ketone functional group. The synthesis of spirapril, for instance, commences with a derivative of proline that contains a ketone at the 4-position, such as Cbz-protected 4-oxoproline methyl ester. mdpi.com

The mechanism for the formation of the spiro-thiolane ring involves the acid-catalyzed reaction of the ketone with 1,2-ethanedithiol (B43112). The key steps are:

Protonation of the Carbonyl Oxygen: A proton from an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by Sulfur: One of the thiol groups of 1,2-ethanedithiol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly attached sulfur to the oxygen atom.

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, resulting in the formation of a resonance-stabilized carbocation (a thionium (B1214772) ion).

Intramolecular Ring Closure: The second thiol group within the same molecule attacks the thionium ion in an intramolecular fashion.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable five-membered 1,4-dithiolane ring, completing the spirocyclic system. mdpi.com

This sequence of reactions effectively protects the ketone functional group while establishing the characteristic dithiolane ring of the target molecule.

Computational Chemistry and Theoretical Studies on 1,4 Dithia 7 Azaspiro 4.4 Nonane

Molecular Docking Studies of 1,4-Dithia-7-azaspiro[4.4]nonane Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For derivatives of this compound, docking studies can elucidate how modifications to the core structure influence binding affinity and selectivity for a specific biological target.

Research on analogous heterocyclic compounds, such as 7-azaindole (B17877) and pyrazole (B372694) derivatives, demonstrates the utility of this approach. ijper.orgmdpi.com In such studies, synthesized compounds are docked into the active sites of enzymes like Poly (ADP-ribose) polymerase (PARP) or cholinesterases (AChE and BuChE) to predict their inhibitory potential. ijper.orgmdpi.com The results are typically quantified by a binding energy score, where a more negative value indicates a stronger, more stable interaction. mdpi.com These studies visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's binding pocket. mdpi.com

A hypothetical docking study for this compound derivatives against an enzyme like PARP-1 could yield results similar to those shown in the table below, guiding the selection of candidates for further development.

Table 1: Hypothetical Molecular Docking Results for this compound Derivatives against a Target Protein
Compound DerivativeModificationBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Derivative A-H (Parent)-6.5Tyr234, Ser114
Derivative B-C(=O)OH-7.8Tyr234, Ser114, Arg150 (H-bond)
Derivative C-C(=O)NH-Phenyl-8.9Tyr234, Phe255 (π-π stacking)
Derivative D-C(=O)NH-Benzyl-9.2Tyr234, Phe255 (π-π stacking), Leu122

Quantum Chemical Calculations for Structural Optimization and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can accurately predict geometries, energies, and various electronic parameters.

Density Functional Theory (DFT) has become a popular and powerful quantum mechanical method for investigating the electronic structure of many-body systems. youtube.com It is widely used for calculations in solid-state physics and molecular crystals. nih.gov The core principle of DFT is that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial variables, offering a significant simplification over wave-function-based methods. youtube.com

For the this compound system, DFT can be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Compute key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. youtube.com

Determine Total Energy and Stability: Calculate the total energy of different isomers or conformers to identify the most stable form. youtube.com

The accuracy of DFT calculations depends heavily on the choice of the functional (which approximates the exchange-correlation energy) and the basis set (which describes the atomic orbitals). nih.gov These calculations provide theoretical guidance for understanding reactivity and designing systems with desired electronic properties. mdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. While DFT is itself a type of ab initio method, the term is often used to refer to highly accurate (and computationally expensive) wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC).

For a flexible molecule like this compound, which contains two five-membered rings fused at a central spiro carbon, conformational analysis is critical. The pyrrolidine (B122466) and dithiolane rings can adopt various puckered conformations (e.g., envelope, twist). Ab initio calculations can be employed to:

Map the potential energy surface of the molecule.

Identify all stable low-energy conformers.

Calculate the energy barriers for interconversion between these conformers.

This detailed conformational landscape is essential for understanding how the molecule's shape influences its interactions with biological receptors and its spectroscopic signatures.

Prediction and Analysis of Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation in chemistry. arxiv.org The chemical shift of a nucleus is highly sensitive to its local electronic environment. arxiv.org Computational prediction of NMR chemical shifts has become an increasingly important role in this process. nih.gov

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard for predicting ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov For this compound derivatives, these calculations would involve:

Optimizing the geometry of the molecule using DFT.

Performing a GIAO-DFT calculation on the optimized structure to compute the magnetic shielding tensors for each nucleus.

Converting the shielding tensors to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).

Recent advances have also integrated machine learning models trained on large datasets of DFT-calculated and experimental NMR data to further improve prediction accuracy, achieving mean absolute errors as low as 0.16 ppm for ¹H and 2.05 ppm for ¹³C shifts. arxiv.org

Table 2: Illustrative Example of Predicted NMR Chemical Shifts for the this compound Core Structure
Atom PositionAtom TypePredicted Chemical Shift (ppm) - Hypothetical
C2, C3¹³C~38-42
C5 (Spiro)¹³C~75-80
C6, C9¹³C~50-55
C8¹³C~60-65
H on C2, C3¹H~3.0-3.4
H on C6, C9¹H~2.8-3.2
H on C8¹H~3.5-3.9
H on N7¹H~2.0-2.5 (variable)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

For spiro compounds like this compound, the fragmentation in an electron ionization (EI) mass spectrometer is dictated by the stability of the resulting radical cations and neutral fragments. Simulating these pathways can help in interpreting experimental mass spectra. The fragmentation would likely proceed through several key steps:

Molecular Ion Formation: Electron impact ejects an electron from the molecule, forming the molecular ion [M]⁺•.

Ring Cleavage: The initial fragmentation would likely involve the cleavage of one of the rings. The bonds adjacent to the sulfur and nitrogen atoms are common points of cleavage due to the stabilization of the resulting radical or cation by these heteroatoms.

Retro-Diels-Alder (RDA)-type reactions: Though not a classic diene system, analogous retro-cycloaddition reactions can lead to the separation of the two rings.

Loss of Small Neutral Fragments: Subsequent loss of small, stable neutral molecules like ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S) can occur.

Table 3: Plausible Mass Spectrometry Fragmentation Pathway for this compound
StepProcessFragment Structure (Hypothetical)Resulting m/z
1Molecular Ion Formation[C₆H₁₁NS₂]⁺•161
2Cleavage of dithiolane ring[M - C₂H₄S]⁺•101
3Cleavage of pyrrolidine ring[M - C₃H₆N]⁺•105
4Loss of ethylamine (B1201723) radical from M[M - •C₂H₄NH₂]⁺117

Note: The molecular formula for the parent compound this compound is C₆H₁₁NS, with a molecular weight of approximately 161.30 g/mol. The tables above reference derivatives and related structures.


Conformational Analysis through Advanced Molecular Modeling

Advanced molecular modeling techniques are instrumental in elucidating the three-dimensional structure and conformational landscape of molecules like this compound. While specific, in-depth molecular dynamics or quantum mechanics studies on the parent this compound are not extensively documented in publicly available literature, the conformational preferences of its constituent rings—the pyrrolidine and 1,3-dithiolane (B1216140) rings—are well-established and can be computationally explored.

The this compound molecule is comprised of a pyrrolidine ring and a 1,3-dithiolane ring fused at a spiro carbon atom. The conformational flexibility of this spiro system is largely determined by the puckering of these two five-membered rings.

Pyrrolidine Ring Conformation: The pyrrolidine ring typically adopts a non-planar, puckered conformation to relieve torsional strain. The most common conformations are the "envelope" (or "half-chair") and "twist" forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is relatively low, allowing for rapid interconversion. The specific preferred conformation and its energy can be influenced by the substituents on the nitrogen and carbon atoms of the ring.

Structure-Activity Relationship (SAR) Studies via Computational Approaches for this compound Analogues

Computational methods play a pivotal role in understanding the structure-activity relationships (SAR) of drug candidates, and analogues of this compound have been the subject of such investigations, particularly in the context of enzyme inhibition.

Research into a series of sulphonamide-containing this compound derivatives has identified them as potential inhibitors of gelatinase A (MMP-2), a zinc-containing endopeptidase implicated in tumor progression. nih.gov Molecular docking studies were performed to elucidate the binding modes of these inhibitors within the active site of gelatinase A. These computational analyses revealed that the sulphonamide group and other functionalities on the spiro scaffold are crucial for interacting with key residues in the enzyme's active site. The results indicated that several of these derivatives exhibited more potent inhibition of gelatinase A than the control compound, LY52. nih.gov

Further studies on sulfonyl phosphonic this compound derivatives as inhibitors of matrix metalloproteinase-2 (MMP-2) also utilized molecular docking to rationalize their inhibitory activity. nih.gov The docking simulations showed that these compounds could fit well into the active site of MMP-2, with the phosphonic acid group acting as a key zinc-binding group. The computational results, in conjunction with experimental data, guided the identification of a lead compound for further development. nih.gov

The general findings from these SAR studies highlight the importance of specific structural features of the this compound scaffold and its substituents for achieving potent enzyme inhibition. The spirocyclic core serves as a rigid framework to correctly orient the functional groups for optimal interaction with the target protein.

Below is a data table summarizing the inhibitory activities of some this compound analogues against MMP-2, as reported in the literature.

CompoundTargetIC50 (µM)Reference
LY52 (Control)MMP-20.95 ± 0.09 nih.gov
Sulphonamide Derivative 2bGelatinase A (MMP-2)Potent Inhibition nih.gov
Sulphonamide Derivative 6aGelatinase A (MMP-2)Potent Inhibition nih.gov
Sulfonyl Phosphonic Derivative 6dMMP-2Not specified, but noted as having the greatest inhibitory activity nih.gov

Applications of 1,4 Dithia 7 Azaspiro 4.4 Nonane and Its Derivatives in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates for Complex Organic Molecules

A significant application of 1,4-dithia-7-azaspiro[4.4]nonane derivatives is their role as key intermediates in the synthesis of pharmaceutically active compounds. A notable example is the use of (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid in the preparation of the angiotensin-converting enzyme (ACE) inhibitor, Spirapril (B1681985). The stereospecificity of the (8S) configuration is crucial for the biological activity of the final drug, as it allows for precise binding to the active site of the ACE enzyme.

The synthesis of this key intermediate typically involves the cyclocondensation of a cysteine derivative with a ketone under acidic conditions. For instance, L-cysteine hydrochloride can be reacted with cyclopentanone (B42830) to form the spirocyclic amine intermediate. This reaction highlights the utility of the dithia-azaspiro[4.4]nonane core as a constrained and stereochemically defined building block for constructing more complex and biologically active molecules.

Utilization as Building Blocks in Spirocyclic Compound Synthesis

The rigid, three-dimensional structure of the this compound skeleton makes it an attractive building block for the synthesis of more elaborate spirocyclic systems. mdpi.com Spirocycles are of significant interest in medicinal chemistry due to their conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. mdpi.com

While specific examples of elaborating the this compound core into other spirocyclic systems are not extensively documented in readily available literature, the principles of spirocycle synthesis support this potential application. For instance, the synthesis of fused spiro[4.4]-nonane-diones has been achieved through Diels-Alder reactions of a spiro[4.4]nona-2,7-diene-1,6-dione, demonstrating that a spiro[4.4]nonane core can serve as a template for constructing more complex, fused ring systems. acs.org This suggests that the functional groups on the this compound ring system could be chemically manipulated to build a diverse range of novel spirocyclic scaffolds for various applications.

Precursors for Fused Heterocyclic Systems and Novel Chemical Scaffolds

The development of novel synthetic routes to fused heterocyclic systems is a continuous effort in organic chemistry, driven by the prevalence of these motifs in pharmaceuticals and functional materials. The strategic placement of nitrogen and sulfur atoms in this compound suggests its potential as a precursor for creating unique fused heterocyclic scaffolds.

Although direct examples of using this compound to construct fused heterocycles are not prevalent in the reviewed literature, general methods for synthesizing fused heterocycles often involve intramolecular cyclization reactions of appropriately functionalized precursors. nih.gov The amine and dithiolane functionalities within the this compound structure offer reactive sites that could potentially be exploited in cyclization strategies to form novel fused systems. The synthesis of functionalized benzofuran-containing fused and spiro-heterocycles has been accomplished through multi-cascade processes, indicating the feasibility of complex transformations originating from heterocyclic precursors. nih.gov

Applications in the Development of Advanced Materials

The unique electronic and structural properties of spirocyclic compounds have led to their investigation in various areas of materials science. While direct applications of this compound in this field are not yet widely reported, the performance of related spirocyclic systems provides a strong indication of its potential.

Integration of Spirocyclic Cations in Perovskite Materials

Perovskite solar cells have emerged as a highly efficient photovoltaic technology. The stability and performance of these devices can be significantly influenced by the organic cations used in their structure. Spirocyclic compounds, with their rigid and three-dimensional nature, are being explored as components to enhance the properties of perovskite materials. For instance, spiro-OMeTAD analogues have been developed and have led to high power conversion efficiencies in perovskite solar cells. researchgate.net The incorporation of spirocyclic structures can contribute to better film formation and stability, which are critical for the long-term performance of these devices.

Potential in Dye-Sensitized Solar Cells and Organic Photovoltaics (Related Spirocyclic Systems)

Spiro-conjugated molecules have found significant use in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). A well-known example is spiro-OMeTAD (2,2',7,7'-tetrakis(N,N-di-p-methoxyphenyl-amine)-9,9'-spirobifluorene), which is a widely used hole-transporting material in solid-state DSSCs. The spiro-center in these molecules helps to maintain an amorphous state and prevents crystallization, which is beneficial for the morphology and efficiency of the devices. The orthogonal arrangement of the molecular units around the spiro-center also influences the electronic properties and can lead to improved charge transport. Given these advantages in related systems, it is plausible that appropriately functionalized this compound derivatives could be designed to exhibit similar beneficial properties for applications in solar energy conversion.

Design and Synthesis of Ligands for Coordination Chemistry

The presence of both nitrogen and sulfur donor atoms in the this compound framework makes it an excellent candidate for use as a ligand in coordination chemistry. The combination of a soft sulfur donor and a borderline nitrogen donor allows for the potential to form stable complexes with a variety of metal ions.

The coordination chemistry of mixed thia/aza macrocyclic ligands has been a subject of interest, with studies demonstrating their ability to form complexes with various metal ions, including those from Group 12. researchgate.net The resulting complexes can exhibit interesting structural and photophysical properties. The rigid spirocyclic nature of this compound could enforce a specific coordination geometry around a metal center, which is a valuable attribute in the design of catalysts, sensors, and functional materials. By modifying the substituents on the spirocyclic backbone, the steric and electronic properties of the ligand can be fine-tuned to achieve desired coordination behavior and complex stability.

Future Research Directions for 1,4 Dithia 7 Azaspiro 4.4 Nonane Chemistry

Development of Novel and Efficient Synthetic Routes to 1,4-Dithia-7-azaspiro[4.4]nonane Derivatives

Current synthetic approaches to the this compound core often rely on multi-step sequences. Future research should prioritize the development of more efficient and atom-economical synthetic strategies. The exploration of microwave-assisted organic synthesis, for example, could significantly accelerate reaction times and improve yields for the construction of spiro heterocyclic frameworks. rsc.org Furthermore, the development of one-pot multicomponent reactions, a powerful tool for assembling complex molecular architectures, represents a promising avenue for the direct synthesis of functionalized this compound derivatives from simple starting materials. rsc.org

перспективных направлений является разработка каталитических методов, использующих переходные металлы для облегчения образования спироциклического каркаса. For instance, palladium-catalyzed processes have been successfully employed in the synthesis of other complex spirocycles and could be adapted for the construction of the this compound system. acs.org

Synthetic StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, improved yields, enhanced reaction control.Optimization of reaction conditions (temperature, pressure, catalyst) for the formation of the dithia-azaspirocyclic core.
Multicomponent ReactionsHigh atom economy, operational simplicity, rapid generation of molecular diversity.Design of novel multicomponent reactions that directly assemble the this compound scaffold with various substituents.
Transition-Metal CatalysisHigh efficiency and selectivity, milder reaction conditions.Exploration of different metal catalysts (e.g., Palladium, Rhodium) and ligands to control the stereochemistry of the spirocenter.

Exploration of Undiscovered Derivatization Pathways and Functional Group Transformations

The derivatization of the this compound scaffold has predominantly focused on modifications at the nitrogen atom and the introduction of a carboxylic acid group. Future research should venture into uncharted derivatization pathways to unlock new functionalities and applications.

The nitrogen atom of the pyrrolidine (B122466) ring offers a prime site for a wide range of functionalization reactions, including acylation, alkylation, and arylation, to introduce diverse substituents. Moreover, the sulfur atoms in the dithiolane ring, while relatively inert, could potentially be oxidized to sulfoxides or sulfones, which would significantly alter the electronic properties and solubility of the molecule. Investigating the reactivity of the carbon backbone of both rings through reactions such as C-H activation would open up avenues for introducing functional groups at previously inaccessible positions.

Derivatization SitePotential ReactionsResulting Functionality
Nitrogen AtomAcylation, Alkylation, Arylation, SulfonylationIntroduction of amides, amines, aryl groups, sulfonamides.
Sulfur AtomsOxidationFormation of sulfoxides and sulfones.
Carbon BackboneC-H Activation, HalogenationDirect introduction of functional groups on the rings.

Advanced Spectroscopic and Structural Characterization of Novel Spirocyclic Analogues

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its analogues is crucial for designing new molecules with specific functions. While basic spectroscopic data for some derivatives exist, a more in-depth characterization using advanced techniques is warranted.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like NOESY and HMBC, can provide detailed insights into the conformation and connectivity of novel derivatives. mdpi.comed.ac.uk Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure, including the stereochemistry at the spirocenter. nih.gov Computational methods, such as Density Functional Theory (DFT), can complement experimental data by predicting spectroscopic properties and providing insights into the electronic structure of these molecules. nih.gov

Spectroscopic TechniqueInformation GainedImportance for Future Research
2D NMR (NOESY, HMBC)Through-space and through-bond correlations, stereochemistry.Elucidation of the 3D structure and conformation of new derivatives in solution.
Single-Crystal X-ray DiffractionPrecise bond lengths, bond angles, and absolute configuration.Unambiguous determination of the solid-state structure of novel analogues.
Computational Chemistry (DFT)Electronic structure, predicted spectroscopic data, reaction energetics.Guiding synthetic efforts and interpreting experimental results.

Deeper Mechanistic Understanding of Chemical Transformations and Reaction Pathways

A fundamental understanding of the mechanisms governing the formation and reactions of the this compound system is essential for optimizing existing synthetic routes and developing new ones. Future research should focus on elucidating the intricate details of these chemical transformations.

For instance, in the synthesis of the spirocycle, identifying the key intermediates and transition states through a combination of experimental techniques (e.g., in-situ spectroscopy) and computational modeling can provide valuable insights. imperial.ac.uk Understanding the factors that control the stereoselectivity of the spirocyclization is particularly important for accessing enantiomerically pure compounds, which is often crucial for biological applications. Mechanistic studies on the derivatization reactions will also be vital for predicting reactivity and regioselectivity.

Application of Machine Learning and Artificial Intelligence in this compound Compound Design and Synthesis

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. These powerful tools can be applied to accelerate the discovery and development of new this compound derivatives.

Expanding the Scope of Material Science Applications for this compound Frameworks

While much of the focus on this compound derivatives has been in the realm of medicinal chemistry, their unique structural and electronic properties suggest potential applications in material science. The presence of sulfur and nitrogen atoms makes these compounds interesting candidates for the development of novel polymers and electronic materials. mdpi.comresearchgate.net

Future research could explore the incorporation of the this compound scaffold into polymer backbones to create materials with tailored thermal, mechanical, and optical properties. The ability of the sulfur atoms to coordinate with metal ions also opens up possibilities for the design of novel metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing. The investigation of the electronic properties of thin films or single crystals of these compounds could reveal their potential for use in organic electronic devices.

Q & A

Q. What are the common synthetic routes for 1,4-dithia-7-azaspiro[4.4]nonane and its derivatives?

The compound is synthesized via cyclization reactions. For example, N-benzyloxycarbonyl-4-oxo-(S)-proline reacts with ethanedithiol using boron trifluoride etherate in dichloromethane to form 7-(benzyloxycarbonyl)-1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid. Subsequent treatment with concentrated HCl yields the unprotected spiro compound . This method is critical for generating intermediates used in ACE inhibitors like Spirapril .

Q. How is the structural integrity of this compound confirmed experimentally?

X-ray crystallography and spectroscopic techniques (e.g., NMR, IR) are employed. For related spiro compounds, crystal parameters such as space group (P21/c), lattice constants (e.g., a = 11.5137 Å, b = 25.9311 Å), and bond distances (Ce-O: 2.4377–2.694 Å) are reported to validate geometry . Specific rotation values (e.g., [α] = -29.5° for Spirapril derivatives) further confirm stereochemical purity .

Q. What purification strategies are effective for spirocyclic compounds like this?

Column chromatography and recrystallization are standard. For example, tert-butoxycarbonyl (Boc) protection is used to isolate intermediates, followed by deprotection with HCl . High-performance liquid chromatography (HPLC) is recommended for enantiomeric resolution, especially in drug development workflows .

Advanced Research Questions

Q. How does the spirocyclic scaffold influence bioactivity in drug design?

The rigid spiro structure enhances target binding by restricting conformational flexibility. In matrix metalloproteinase (MMP) inhibitors, sulfonyl phosphonic derivatives of this compound show improved selectivity due to optimized interactions with the S1 pocket and zinc-binding groups (ZBGs) . Docking studies suggest that the sulfur atoms in the dithia ring stabilize hydrophobic interactions, while the azaspiro core aligns with catalytic domains .

Q. How can conflicting data in biological assays be resolved for spirocyclic derivatives?

Discrepancies between computational docking and experimental inhibition results may arise from solvation effects or protein flexibility. For example, MMP inhibitors derived from this scaffold showed variable IC50 values depending on substituent electronegativity. Cross-validation using mutagenesis studies (e.g., altering ZBG coordination residues) and molecular dynamics simulations can clarify mechanisms .

Q. What strategies optimize synthetic yields of this compound derivatives?

Key factors include:

  • Catalyst selection : BF3·Et2O improves cyclization efficiency by stabilizing intermediates .
  • Protecting groups : Boc and trimethylsilyl (TMS) groups prevent side reactions during multi-step syntheses .
  • Solvent optimization : Dichloromethane minimizes steric hindrance in cyclization steps . A reported yield of 68% for Spirapril intermediates highlights the importance of these parameters .

Q. What role does this compound play in coordination chemistry?

The spirocyclic framework acts as a polydentate ligand. In Ce(III) complexes, the nitrogen and sulfur atoms coordinate with metal ions, forming nine-coordinate geometries. Such complexes exhibit distorted monocapped square antiprismatic structures, with Ce–N distances of 2.643–2.691 Å, relevant for catalytic or luminescent materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.